molecular formula C17H21FN4OS B2863404 N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1209968-90-0

N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2863404
M. Wt: 348.44
InChI Key: DKCJDZVOTXJKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopentyl group, a benzothiazole ring, a piperazine ring, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with appropriate reagents to yield the final derivatives .


Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about potential sites for electrophilic and nucleophilic substitution .

Scientific Research Applications

Antimicrobial Activity

Compounds bearing structural similarities to N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives displayed potential antimicrobial activity against a variety of bacterial and fungal strains, including antibiotic-resistant E. coli, indicating a potential application in addressing drug resistance issues (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015). Another study focused on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties showed good to moderate antimicrobial activity, suggesting their use in developing new antibiotics (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).

Radiolabeling and Imaging

Fluorine-18 labeled derivatives of compounds structurally related to the query compound have been synthesized for potential use in positron emission tomography (PET) imaging of serotonin 5-HT1A receptors. These studies indicate the compound's relevance in neuroscientific research and its potential application in studying psychiatric and neurological disorders (L. Lang, E. Jagoda, B. Schmall, B. Vuong, H. R. Adams, D. Nelson, R. Carson, W. Eckelman, 1999).

Antituberculosis Activity

Research into thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors showcases another significant application area. These compounds, by inhibiting the GyrB ATPase activity, offer a promising route for developing new antituberculosis therapies (V. U. Jeankumar, J. Renuka, P. Santosh, V. Soni, J. Sridevi, P. Suryadevara, P. Yogeeswari, D. Sriram, 2013).

properties

IUPAC Name

N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c18-12-5-6-14-15(11-12)24-17(20-14)22-9-7-21(8-10-22)16(23)19-13-3-1-2-4-13/h5-6,11,13H,1-4,7-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCJDZVOTXJKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide

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